3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride” is likely to be a derivative of piperidine.
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of certain piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “this compound” could not be found in the available resources.Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis and functionalization have been reviewed in the literature .Scientific Research Applications
Pharmaceutical Analysis
A study involving Fexofenadine hydrochloride, a compound structurally related to the tert-butyl and piperidine classes, utilized a green brominating agent for its determination in pharmaceutical forms. Although not directly about "3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride," this research highlights analytical methods relevant to similar compounds (Raghu, Shantha, & Yogeshkumar, 2018).
Polymer Stabilization
Research into new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate incorporated phenols such as 2-tert-butyl-4-methylphenol, suggesting applications of related tert-butyl compounds in enhancing polymer longevity (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Organic Synthesis
The synthesis and copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates were explored for their copolymerization with styrene. Such research demonstrates the versatility of tert-butyl-based compounds in synthesizing novel materials with potential applications in various industries (Reddy et al., 2021).
Future Directions
Piperidines and their derivatives continue to be an area of active research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
3-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-7-8-15(14(10-12)16(2,3)4)18-13-6-5-9-17-11-13;/h7-8,10,13,17H,5-6,9,11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUYUEGZAONRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-59-6 | |
Record name | Piperidine, 3-[2-(1,1-dimethylethyl)-4-methylphenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.